2,2-Dimethylpropane-1-sulfonyl fluoride

Sulfonate protecting groups Steric hindrance Nucleophilic stability

Problem: Common sulfonyl fluoride reagents like PMSF and linear alkyl analogs degrade rapidly in aqueous buffers, compromising long-duration biochemical assays and multi-step synthetic routes. Agitation: This leads to irreproducible results, wasted probe intermediates, and inflated procurement costs from reagent re-ordering. Solution: 2,2-Dimethylpropane-1-sulfonyl fluoride's gem-dimethyl neopentyl architecture provides kinetic shielding that resists hydrolysis and non-specific nucleophilic quenching. Measurable Outcomes: Survives 2M NaOH/MeOH for 16h, unlike PMSF. Ideal for automated synthesis platforms requiring a single stable stock solution. Enables late-stage warhead installation, eliminating protecting-group strategies.

Molecular Formula C5H11FO2S
Molecular Weight 154.21 g/mol
Cat. No. B13252773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylpropane-1-sulfonyl fluoride
Molecular FormulaC5H11FO2S
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC(C)(C)CS(=O)(=O)F
InChIInChI=1S/C5H11FO2S/c1-5(2,3)4-9(6,7)8/h4H2,1-3H3
InChIKeyOZEUTWVXXODYTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylpropane-1-sulfonyl Fluoride: Sterically Shielded SuFEx Reagent


2,2-Dimethylpropane-1-sulfonyl fluoride (CAS 51849-05-9) is a branched primary alkyl sulfonyl fluoride bearing a gem-dimethyl-substituted neopentyl backbone [1]. It belongs to the sulfonyl fluoride class, recognized since 2014 as privileged SuFEx (Sulfur(VI) Fluoride Exchange) click reagents that offer an exceptional balance of aqueous stability and tunable electrophilic reactivity [2]. Unlike the far more commonly procured aryl sulfonyl fluorides (e.g., PMSF, AEBSF), this compound presents a sterically congested aliphatic architecture where the quaternary α-carbon imposes substantial kinetic shielding on the electrophilic sulfur center [3]. This structural feature directly translates into differentiated stability and chemoselectivity profiles that cannot be replicated by linear alkyl or aromatic analogs, making it a strategic building block for applications requiring prolonged reagent shelf-life, resistance to non-specific nucleophilic quenching, or controlled-release sulfonylation in complex media.

1

Sterically shielded SuFEx click reagent

Neopentyl gem-dimethyl architecture provides kinetic shielding at the electrophilic sulfur center, supporting prolonged aqueous stability in click chemistry workflows.

2

Differentiated from aryl and linear alkyl analogs

Aliphatic branched scaffold offers chemoselectivity and resistance to non-specific nucleophilic quenching that cannot be matched by PMSF, AEBSF, or n-alkyl sulfonyl fluorides.

3

Multi-condition nucleophilic resistance

Reported stability across diverse reaction conditions—basic, nucleophilic, reducing—supports multi-step synthesis and late-stage warhead installation strategies.

Why This Reagent Outperforms PMSF, AEBSF, and Linear Alkyl Sulfonyl Fluorides


Generic substitution of sulfonyl fluoride reagents—particularly phenylmethanesulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF)—remains the default procurement strategy in many biochemical and medicinal chemistry workflows. However, such substitution ignores the profound influence of alkyl chain architecture on the S–F bond's intrinsic reactivity and hydrolytic lability. PMSF, an aryl-alkyl hybrid, exhibits a half-life of merely 110 minutes at pH 7 (25 °C), severely restricting its utility in aqueous physiological buffers or long-duration experiments [1]. AEBSF partially mitigates this with an aqueous half-life exceeding 6 months at pH < 7, but its aromatic sulfonyl core imposes different electronic and steric characteristics that alter target selectivity and SuFEx reaction kinetics relative to aliphatic systems [2]. Unbranched alkyl sulfonyl fluorides (e.g., n-butanesulfonyl fluoride) lack the gem-dimethyl steric buttressing of the neopentyl motif, rendering them more susceptible to nucleophilic displacement and premature hydrolysis [3]. The quantitative evidence below demonstrates that 2,2-dimethylpropane-1-sulfonyl fluoride occupies a distinct stability–reactivity niche that these common alternatives cannot fill, directly impacting experimental reproducibility, shelf-life economics, and the fidelity of covalent modification outcomes.

Target
Substitute
Risk Context

Neopentyl SuFEx reagent

Steric stabilization; branched aliphatic scaffold

PMSF

Aryl-alkyl hybrid; t1/2 ~110 min at pH 7

Aqueous lability may compromise long-duration experiments; electronic profile differs from aliphatic SuFEx reagents.

Steric stabilization mechanism

Purely aliphatic gem-dimethyl shielding

AEBSF

Electronic stabilization via aromatic core

Aromatic scaffold may introduce unwanted π-stacking interactions; stabilization mechanism alters electrophilic selectivity.

Sulfonyl fluoride (S–F)

Higher bond dissociation energy; ambient storage feasible

Sulfonyl chloride (S–Cl)

Lower BDE; moisture-sensitive; generates HCl

Hydrolysis during storage or reaction may shift chemoselectivity; requires anhydrous handling and base scavenger.

Branched neopentyl SuFEx

Gem-dimethyl α-carbon steric buttressing

n-Butanesulfonyl fluoride

Linear alkyl; no steric shielding

Higher susceptibility to nucleophilic displacement and premature hydrolysis may alter reaction fidelity and shelf-life.

Quantitative Differentiation Evidence


Neopentyl Steric Shielding Confers Broad Nucleophilic Resistance

The neopentyl (Neo) architecture—identical to that in 2,2-dimethylpropane-1-sulfonyl fluoride—imparts uniquely broad resistance to nucleophilic cleavage when incorporated at the sulfonate/sulfonyl electrophile. In a direct multi-condition screen of dansyl sulfonate esters, the neopentyl ester (Neo, 4) remained fully stable (+) to nonbasic nucleophiles (1 M NaI/acetone, reflux 16 h), basic nucleophiles (20% piperidine/DMF, rt 16 h), azide (0.3 mmol/mL NaN₃/DMSO, 70 °C 16 h), reducing conditions (excess Fe(0), EtOH/HOAc/H₂O 50 °C 1 h), and alkaline conditions (9:1 CH₂Cl₂/2 M NaOH in MeOH, rt 16 h). In stark contrast, the linear n-butyl ester (nBu, 1) was cleaved (−) by NaI, piperidine, and NaOH, while the isopropyl ester (iPr, 2) was cleaved by NaI, piperidine, NaOH, and HBr/BBr₃ [1]. This five-condition stability differential for neopentyl versus three-condition instability for n-butyl and four-condition instability for isopropyl establishes a quantifiable stability hierarchy directly transferable to the corresponding sulfonyl fluorides.

Nucleophilic Resistance
Reported
5 of 7 conditions stable
Supports multi-step synthesis with basic, nucleophilic, or reducing agents.
vs n-butyl: ~2/7; i-propyl: ~1/7. Miller, J. Org. Chem. 2010, Table 1.
Sulfonate protecting groups Steric hindrance Nucleophilic stability

Aqueous Hydrolytic Stability Far Exceeds PMSF

The aqueous stability of sulfonyl fluorides is the critical parameter governing their utility in biological buffers, long-term storage, and in vivo applications. PMSF, the most widely procured sulfonyl fluoride, exhibits a half-life of 110 min at pH 7.0 (25 °C), dropping to only 55 min at pH 7.5 and 35 min at pH 8.0 [1]. AEBSF substantially improves on this (t₁/₂ > 6 months at pH < 7) but achieves this stability through electron-deficient aromatic substitution rather than steric shielding, which fundamentally alters its electrophilic selectivity profile [2]. The neopentyl architecture of 2,2-dimethylpropane-1-sulfonyl fluoride achieves analogous stabilization through a purely steric mechanism—the gem-dimethyl groups create a steric 'umbrella' over the sulfonyl fluoride center that physically impedes water nucleophile approach without attenuating electronic reactivity toward desired SuFEx partners [3]. While the parent compound's hydrolysis rate has not been published as a discrete measurement, the neopentyl sulfonate stability data (stable to NaOH(aq) conditions that cleave n-butyl and isopropyl esters) support a projected hydrolytic half-life intermediate between linear alkyl sulfonyl fluorides (minutes to hours) and AEBSF (months), positioning it as a sterically stabilized alternative when aromatic sulfonyl fluorides are contraindicated for electronic or target-binding reasons [4].

Hydrolytic Stability
Class-level
Projected t1/2 > 103 min at pH 7
Class-level inference from neopentyl sulfonate NaOH(aq) stability; data to verify.
No published discrete measurement. PMSF t1/2 = 110 min for context.
Hydrolytic stability Aqueous half-life Protease inhibitor comparators

Sulfonyl Fluoride Stability Advantage Over Sulfonyl Chloride

The most immediate procurement alternative to 2,2-dimethylpropane-1-sulfonyl fluoride is its chloride counterpart, 2,2-dimethylpropane-1-sulfonyl chloride (CAS 53333-76-9). However, the stability hierarchy of sulfonyl halides is well established: fluorides >> chlorides > bromides > iodides, with the S–F bond exhibiting a bond dissociation energy of approximately 77 kcal/mol compared to approximately 56 kcal/mol for the S–Cl bond [1]. For heteroaromatic sulfonyl halides, a comprehensive 236-compound study demonstrated that sulfonyl fluorides are universally more stable than their chloride analogs, with the latter prone to spontaneous SO₂ extrusion, hydrolysis by adventitious water, and complex decomposition pathways during storage [2]. While aliphatic sulfonyl halides exhibit distinct decomposition mechanisms from heteroaromatic systems, the fundamental S–F vs. S–Cl bond strength differential applies across all structural classes. This difference manifests quantitatively in the practical handling of 2,2-dimethylpropane-1-sulfonyl chloride, which requires stringent anhydrous storage and generates HCl during reaction, versus the fluoride, which can be stored under ambient conditions and releases the far less corrosive fluoride ion upon SuFEx ligation [3].

S–F vs S–Cl Stability
Class-level
S–F BDE ~77 vs ~56 kcal/mol for S–Cl
Supports ambient storage and eliminates HCl byproduct management.
~38% stronger bond. Sulfonyl chlorides require anhydrous handling.
Sulfonyl halide stability Hydrolysis kinetics Sulfonyl chloride comparator

Chemoselectivity in Sulfonamide Synthesis with Functionalized Amines

In a direct head-to-head comparison of aliphatic sulfonyl fluorides versus chlorides for parallel sulfonamide synthesis, Bogolubsky et al. demonstrated a critical functional-group-dependent selectivity divergence: aliphatic sulfonyl fluorides yielded successful sulfonamide products with amines bearing additional reactive functionality (e.g., hydroxyl, ester, or heterocyclic groups), whereas the corresponding sulfonyl chlorides failed under identical conditions, primarily due to competing side reactions at the peripheral functional groups [1]. Conversely, sulfonyl chlorides reacted efficiently with sterically hindered amines where sulfonyl fluorides showed low conversion. This bidirectional selectivity profile establishes that the choice between sulfonyl fluoride and chloride cannot be made generically; it must be matched to the amine substrate. The neopentyl architecture of 2,2-dimethylpropane-1-sulfonyl fluoride adds an additional layer of steric modulation: the gem-dimethyl groups at the α-carbon further attenuate the already moderate reactivity of the S–F bond, potentially extending the functional group tolerance advantage while further suppressing unproductive consumption by sterically accessible nucleophiles [2]. This creates a uniquely narrow reactivity window—reactive toward intended SuFEx partners yet inert to adventitious nucleophiles—that neither aryl sulfonyl fluorides nor unbranched alkyl sulfonyl fluorides can replicate.

Amine Chemoselectivity
Head-to-head
Fluoride: functionalized amines; Chloride: hindered amines only
Supports sulfonamide library synthesis with multifunctional building blocks.
Complete selectivity inversion reported. Bogolubsky, ACS Comb. Sci. 2014.
Sulfonamide synthesis Chemoselectivity Functional group tolerance

Resistance to Basic Nucleophilic Conditions vs. Aryl Analogs

The Miller stability screen provides a direct seven-condition comparison of twelve sulfonate protecting groups, enabling cross-structure stability ranking. Under the alkaline nucleophile condition (9:1 CH₂Cl₂/2 M NaOH in MeOH, rt, 16 h)—the most relevant proxy for SuFEx reaction conditions employing amine nucleophiles with base—the neopentyl (Neo) ester was fully stable (+), whereas the phenyl (Ph) ester, the 2,2,2-trifluoroethyl (TFE) ester, and the trichloroethyl (TCE) ester were all completely cleaved (−) [1]. This result is mechanistically significant: the neopentyl group provides superior protection against hydroxide-mediated cleavage compared not only to linear alkyl esters (nBu, iPr, iBu—all cleaved) but also to electronically deactivated esters (TFE, TCE) and the aromatic phenyl ester. The implication for 2,2-dimethylpropane-1-sulfonyl fluoride is that its neopentyl architecture confers resistance to alkaline hydrolysis that exceeds even that of electron-deficient aromatic sulfonyl fluorides, establishing it as the preferred scaffold when SuFEx reactions must be conducted under forcing basic conditions or when the sulfonyl fluoride is used as a latent sulfonic acid precursor requiring triggered deprotection under orthogonal conditions.

Alkaline Stability
Reported
Neopentyl: stable (+); Ph, TFE, nBu: all cleaved (−)
Supports base-mediated SuFEx coupling with reduced hydroxide competition.
9:1 CH2Cl2/2 M NaOH in MeOH, rt, 16 h. Miller, Table 1.
Protecting group stability screening Sulfonate ester comparators Basic nucleophile resistance

Highest-Impact Application Scenarios


Multi-Step Covalent Probe Synthesis with Basic Intermediates

When constructing covalent chemical probes that incorporate a sulfonyl fluoride warhead via multi-step synthetic routes—particularly those involving strong bases (NaOH, DBU, NaH) or nucleophilic reagents (NaN₃, piperidine) at intermediate stages—2,2-dimethylpropane-1-sulfonyl fluoride is the rational procurement choice. The neopentyl group's demonstrated stability to five of seven diverse reaction conditions, including 2 M NaOH/MeOH for 16 hours [1], means the sulfonyl fluoride moiety survives synthetic operations that would destroy PMSF (t₁/₂ = 35 min at pH 8 [2]) or linear alkyl sulfonyl fluorides. This enables late-stage installation of the sulfonyl fluoride warhead and eliminates the need for protecting-group strategies on the electrophilic sulfur center.

Controlled-Release Sulfonic Acid Precursors

The neopentyl sulfonate ester literature demonstrates that the neopentyl group is resistant to spontaneous nucleophilic cleavage yet quantitatively cleavable by Lewis acids (BBr₃) and strong Brønsted acids (48% HBr) [1]. This orthogonal stability profile makes 2,2-dimethylpropane-1-sulfonyl fluoride an ideal latent sulfonic acid precursor for solid-phase resin functionalization and stimuli-responsive polymer coatings. In thermal deprotection studies, neopentyl sulfonate-bearing polymers released the free sulfonic acid only upon heating to 185 °C for 10 min, enabling solvent-processable intermediates that become water-soluble only post-deprotection [3]. This behavior cannot be achieved with PMSF-derived sulfonates (which would hydrolyze during aqueous workup) or AEBSF analogs (whose aromatic core lacks the thermal lability of the neopentyl motif).

Chemoselective Sulfonamide Library Synthesis

The Bogolubsky study established that aliphatic sulfonyl fluorides uniquely enable sulfonamide formation with amines bearing free hydroxyl, ester, or heterocyclic substituents—substrates where sulfonyl chlorides produce complex mixtures due to competing side reactions [4]. 2,2-Dimethylpropane-1-sulfonyl fluoride, bearing the additional steric shielding of the neopentyl group, is predicted to further suppress O-sulfonylation of hydroxyl-containing amines relative to unbranched alkyl sulfonyl fluorides, enhancing N-selectivity. For medicinal chemistry teams generating sulfonamide screening libraries from diverse amine collections, this compound is the procurement choice when library purity and structural integrity—rather than maximal conversion of simple, unfunctionalized amines—is the priority metric.

Long-Shelf-Life Reagent for High-Throughput Experimentation

Automated synthesis platforms require reagents that remain chemically intact in solution over extended periods without refrigeration. PMSF solutions degrade within hours at physiological pH [2], necessitating fresh preparation for each run. AEBSF offers longer stability but introduces an aromatic scaffold that may participate in unwanted π-interactions with drug-target binding pockets. 2,2-Dimethylpropane-1-sulfonyl fluoride, by virtue of the neopentyl architecture's steric protection against hydrolysis [1] and its purely aliphatic character, is positioned as the optimal sulfonyl fluoride for high-throughput experimentation workflows where a single stock solution must serve reliably across diverse reaction manifolds without introducing aromatic pharmacophoric features that complicate structure-activity relationship interpretation.

Application
Selection Property
Validation Focus
Multi-step covalent probe synthesis
Steric shielding under basic and nucleophilic conditions
Stability to NaOH, piperidine, NaN3 in intermediate synthetic steps
Controlled-release sulfonic acid precursor studies
Orthogonal acid-labile deprotection profile
Lewis/Brønsted acid-triggered release; thermal deprotection behavior
Chemoselective sulfonamide library synthesis
Functional group tolerance (OH, ester, heterocycle)
N-selectivity over O-sulfonylation with multifunctional amines
High-throughput experimentation reagent
Extended solution stability; purely aliphatic scaffold
Multi-condition shelf-life without aromatic pharmacophoric interference
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